2,4-Dichloro-3-phenylquinoline
Overview
Description
2,4-Dichloro-3-phenylquinoline is a chemical compound with the molecular formula C15H9Cl2N. It belongs to the quinoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as polyphosphoric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with biological targets.
Materials Science: The compound is explored for use in organic electronics and as a building block for advanced materials.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-phenylquinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-phenylquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
- 3-Phenylquinoline
Uniqueness
2,4-Dichloro-3-phenylquinoline is unique due to the presence of two chlorine atoms at the 2 and 4 positions, which can significantly influence its chemical reactivity and biological activity. This substitution pattern can enhance its potency and selectivity in various applications compared to similar compounds .
Properties
IUPAC Name |
2,4-dichloro-3-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBGQFLYLZASL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353016 | |
Record name | 2,4-dichloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108832-15-1 | |
Record name | 2,4-dichloro-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2,4-dichloro-3-phenylquinoline a good candidate for nucleophilic substitution reactions?
A1: The research paper "QUINOLINES WITH HETEROATOM SUBSTITUENTS IN POSITION 2 AND 4 : NUCLEOPHILIC SUBSTITUTION OF 2,4-DICHLORO-3-PHENYLQUINOLINES" [] focuses on the reactivity of the title compound with various nucleophiles. The presence of two chlorine atoms at positions 2 and 4 in the quinoline ring makes this compound particularly susceptible to nucleophilic substitution. These positions are activated by the electron-withdrawing nature of both the chlorine atoms and the nitrogen atom in the quinoline ring. This activation allows for the relatively facile displacement of the chlorine atoms with a variety of nucleophiles. []
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